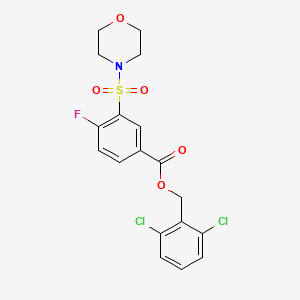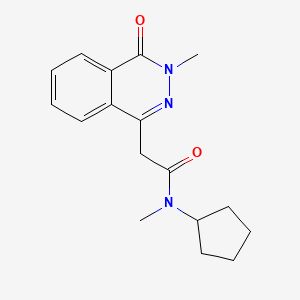
2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as a therapeutic agent for ischemic stroke, as it has been shown to reduce brain damage in animal models.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation in the brain. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species, which can cause damage to cells and tissues. Additionally, this compound has been shown to decrease the expression of pro-inflammatory cytokines, which can contribute to neuroinflammation and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce anxiety-like behavior and improve motor function in animal models of Parkinson's disease. This compound has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, this compound may have potential applications in other areas of research, such as cancer therapy and inflammation. Further studies are needed to explore these potential applications.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its neuroprotective and other potential biological effects. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction produces the intermediate compound, which is then further reacted with sodium hydroxide to yield the final product, this compound.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-9-7-11(3)16(12(4)8-9)23(20,21)19-14-10(2)5-6-13-15(14)18-22-17-13/h5-8,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXUUWIMYKKRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7503858.png)

![N-[(3-chlorophenyl)methyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503883.png)

![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)

![2-[[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7503910.png)


![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)


![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
